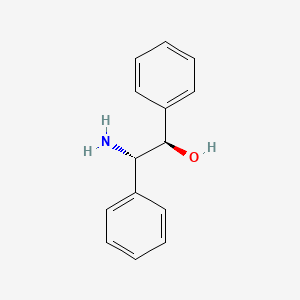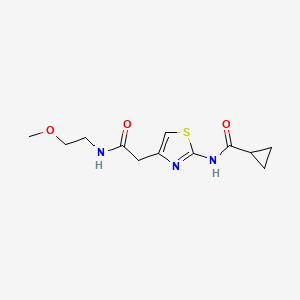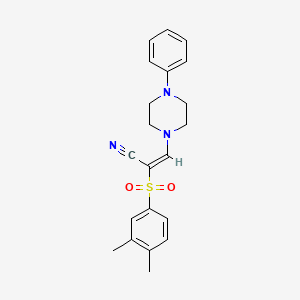![molecular formula C7H11Cl2N3O2 B2956350 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride CAS No. 2243507-52-8](/img/structure/B2956350.png)
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO . It is a derivative of morpholine, a heterocyclic organic compound containing a ring of four carbon atoms and one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride” can be inferred from its molecular formula, C5H11Cl2NO . It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . Attached to this ring is a chloromethyl group and an oxadiazolyl group .Scientific Research Applications
Pharmacological Interest of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them subjects of intense research in medicinal chemistry. These compounds, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, have been shown to bind effectively with various enzymes and receptors, eliciting diverse bioactivities. Research has demonstrated their potential in treating various ailments, highlighting their significance in developing new medicinal agents. Their therapeutic roles include anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral activities, and more, underscoring the extensive pharmacological applications of 1,3,4-oxadiazole-based compounds (Verma et al., 2019).
Morpholine Derivatives in Pharmacology
Morpholine and its derivatives have garnered attention due to their incorporation in pharmacologically active compounds. The structural feature of the morpholine ring, including one nitrogen atom and one oxygen atom, facilitates its interaction with biological systems through weak interactions. This interaction mechanism has paved the way for the development of morpholine-based compounds with significant therapeutic potency, used in treating various conditions. The review of morpholine and pyrans derivatives highlights their broad spectrum of pharmacological profiles, emphasizing the importance of such compounds in contemporary medicinal research (Asif & Imran, 2019).
Synthesis and Biological Roles of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazole derivatives and their biological roles have been a subject of research, aiming at developing biologically active cores for medicinal use. These compounds have shown promise in treating numerous diseases, leading to innovative methods for their synthesis and application in medicinal chemistry. The review covering the period from 2005 to 2019 provides an overview of the advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, offering insights into their therapeutic potential (Nayak & Poojary, 2019).
properties
IUPAC Name |
4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11;/h1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACEUKTPCIQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)


![4-{2-Methyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2956274.png)



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2956285.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride](/img/structure/B2956287.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B2956289.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2956290.png)